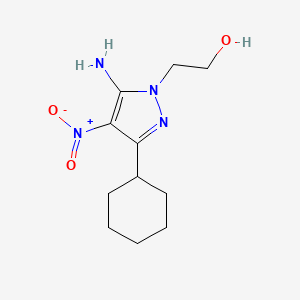

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol

Description

This compound belongs to the 5-amino-pyrazole family, characterized by a nitro group at position 4, a cyclohexyl substituent at position 3, and an ethanol moiety at the N1 position of the pyrazole ring.

Properties

Molecular Formula |

C11H18N4O3 |

|---|---|

Molecular Weight |

254.29 g/mol |

IUPAC Name |

2-(5-amino-3-cyclohexyl-4-nitropyrazol-1-yl)ethanol |

InChI |

InChI=1S/C11H18N4O3/c12-11-10(15(17)18)9(13-14(11)6-7-16)8-4-2-1-3-5-8/h8,16H,1-7,12H2 |

InChI Key |

IQIQXWCRVRAUMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NN(C(=C2[N+](=O)[O-])N)CCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the amino, cyclohexyl, and nitro substituents under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing pathways related to inflammation, microbial growth, or other cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1707603-28-8)

- Structural Difference : Cyclopropyl group replaces cyclohexyl at position 3 .

- Implications :

- Steric Effects : Cyclopropyl is smaller, reducing steric hindrance compared to cyclohexyl. This may enhance reactivity in substitution or coupling reactions.

- Lipophilicity : Cyclohexyl’s higher hydrophobicity (logP ~4.5 estimated) vs. cyclopropyl (logP ~3.8) could influence membrane permeability in biological systems.

- Synthetic Accessibility : Cyclohexyl derivatives may require longer reaction times due to steric constraints during cyclization.

5-Amino-3-hydroxy-1H-pyrazole Derivatives (e.g., Compounds 7a, 7b in )

Variations in the N1 Substituent

Ethanol vs. Thiophene or Pyran Moieties

- Ethanol Group (Present in Target Compound): Enhances solubility in polar solvents (e.g., water or ethanol) due to hydroxyl functionality.

- Compound 11a/11b (): Pyran rings at N1 add rigidity, which may influence binding affinity in enzyme inhibition (e.g., tyrosinase, as in ) .

Functional Group Interactions and Crystallography

- Nitro Group vs. Carboxylic Esters () :

- Hydrogen-Bonding Networks: The ethanol moiety in the target compound can act as both H-bond donor and acceptor, similar to tyrosol analogs in . This contrasts with non-hydroxylated N1 substituents (e.g., benzothiazole in ), which rely on sulfur or nitrogen for intermolecular interactions .

Research Implications

- Drug Design : The cyclohexyl group’s lipophilicity may improve blood-brain barrier penetration, whereas cyclopropyl analogs could optimize metabolic stability.

- Synthetic Routes: Ethanol-containing derivatives () often use 1,4-dioxane and triethylamine, but steric hindrance in cyclohexyl derivatives may necessitate modified conditions .

- Crystallographic Analysis : SHELX programs () are critical for resolving hydrogen-bonding patterns, which differ significantly between hydroxy- and nitro-substituted pyrazoles .

Biological Activity

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, including pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol is , with a molecular weight of approximately 214.24 g/mol. The structure features an amino group at the 5-position, a cyclohexyl group at the 3-position, and a nitro group at the 4-position of the pyrazole ring, along with an ethanol moiety attached to the nitrogen atom at the 1-position.

Structural Formula

Pharmacological Properties

Research indicates that compounds within the pyrazole class exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory : Compounds similar to 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol have shown significant anti-inflammatory effects. For example, derivatives have been tested against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating up to 85% inhibition at specific concentrations .

- Analgesic : Several studies have reported analgesic properties in pyrazole derivatives, suggesting potential use in pain management .

- Anticancer : The compound's interactions with various biological targets may influence cellular functions like proliferation and apoptosis, indicating potential anticancer properties .

The mechanism of action for 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in cellular energy metabolism .

Comparative Biological Activity

A comparison of related compounds highlights the structural diversity within the pyrazole class and its impact on biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethanol | Methyl instead of cyclohexyl | Potentially different anti-inflammatory activity |

| 2-(5-Amino-3-isobutyl-4-nitro-1H-pyrazol-1-yl)ethanol | Isobutyl group | Variation in analgesic properties |

| 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol | Cyclohexyl substitution | Enhanced lipophilicity may influence pharmacokinetics |

Study on Anti-inflammatory Activity

In a study involving various pyrazole derivatives, compounds similar to 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol were tested for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Study on Anticancer Properties

A recent investigation evaluated the anticancer potential of pyrazole derivatives against various cancer cell lines. The study found that specific modifications in the pyrazole structure significantly enhanced cytotoxicity against human cancer cells, suggesting that 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol could be a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.